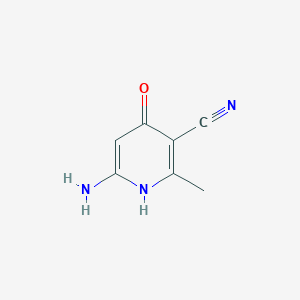
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the amino, methyl, oxo, and nitrile groups, makes it a versatile molecule for chemical modifications and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can be achieved through several synthetic routes. One common method involves the cyclization of a glycine-derived enamino amide. This process typically involves the following steps:
Starting Materials: Glycine-derived enamino amide.
Reaction Conditions: The cyclization reaction is carried out under Boc-deprotection conditions, which involve the removal of the Boc (tert-butoxycarbonyl) protecting group.
Catalysts and Reagents: The reaction may require the use of catalysts such as copper(II) or nickel(II) complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The amino and methyl groups can participate in substitution reactions to introduce new substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols.
Aplicaciones Científicas De Investigación
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE has several scientific research applications, including:
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups.
Industrial Applications: It can serve as an intermediate in the synthesis of other valuable compounds used in various industries.
Mecanismo De Acción
The mechanism of action of 6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-5-cyanopyridine: This compound has a similar pyridine ring structure with an amino and nitrile group but lacks the methyl and oxo groups.
3-cyanopyridine: Another related compound with a nitrile group on the pyridine ring but without the amino and methyl groups.
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares the oxo and methyl groups but has a different ring structure.
Uniqueness
6-AMINO-4-HYDROXY-2-METHYLNICOTINONITRILE is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and reactions. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
158146-09-9 |
|---|---|
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
6-amino-2-methyl-4-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-4-5(3-8)6(11)2-7(9)10-4/h2H,1H3,(H3,9,10,11) |
Clave InChI |
XRMWEUUKOFTDLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(N1)N)C#N |
SMILES canónico |
CC1=C(C(=O)C=C(N1)N)C#N |
Sinónimos |
3-Pyridinecarbonitrile,6-amino-1,4-dihydro-2-methyl-4-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















